tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate
Description
tert-Butyl (1R,4R)-4-(isonicotinamido)cyclohexylcarbamate is a cyclohexylcarbamate derivative functionalized with an isonicotinamide group. The tert-butyl carbamate group enhances stability and bioavailability, while the trans-cyclohexyl backbone provides conformational rigidity for target binding .
Properties
IUPAC Name |
tert-butyl N-[4-(pyridine-4-carbonylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-6-4-13(5-7-14)19-15(21)12-8-10-18-11-9-12/h8-11,13-14H,4-7H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZJDCEBYKHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120698 | |
| Record name | Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286272-95-4 | |
| Record name | Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the cyclohexyl ring, and subsequent introduction of the isonicotinamido group. Reaction conditions may vary, but common reagents include tert-butyl chloroformate, isonicotinic acid, and cyclohexylamine. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the tert-butyl or isonicotinamido groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural features and molecular properties of tert-Butyl (1R,4R)-4-(isonicotinamido)cyclohexylcarbamate and its analogs:
Functional Group Impact on Properties
- Aromatic vs. Aliphatic Substituents: The isonicotinamido group (pyridine) in the target compound enables π-π stacking and hydrogen bonding, critical for binding to aromatic residues in biological targets . Isobutyramido () lacks aromaticity, favoring hydrophobic interactions but reducing polar binding capacity .
- 2-Chlorobenzylamino () adds steric hindrance, which may limit access to deep binding pockets but improve selectivity .
Bioavailability and Stability :
Biological Activity
tert-Butyl (1R,4R)-4-(isonicotinamido)cyclohexylcarbamate** is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of carbamates and features a cyclohexyl structure with an isonicotinamido group, which may impart specific pharmacological properties.
Chemical Structure and Properties
- Molecular Formula: C17H25N3O3
- CAS Number: 412357-62-1
- Molecular Weight: 303.40 g/mol
The structural representation indicates that the compound has a tert-butyl group, which is known to influence lipophilicity and biological activity. The isonicotinamido moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition or receptor modulation.
The biological activity of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate may be attributed to its ability to interact with specific biological targets. Research indicates that compounds containing isonicotinamide groups can exhibit:
- Antimicrobial Activity: Potential efficacy against bacterial strains due to the structural similarity to known antibiotics.
- Antitumor Properties: Interaction with pathways involved in cancer cell proliferation and survival.
These activities are often mediated through inhibition of enzymes or modulation of receptor activity, which can lead to downstream effects on cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of various carbamates, including derivatives similar to this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
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Cancer Research
- In vitro studies demonstrated that compounds with similar structures could inhibit the growth of specific cancer cell lines. These findings support further investigation into the use of tert-butyl derivatives in oncological therapies.
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Enzyme Inhibition
- Preliminary assays have shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to alterations in drug metabolism or enhance the efficacy of co-administered therapeutic agents.
Data Table: Biological Activities and Effects
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Study A |
| Antitumor | Reduced cell viability in cancer lines | Study B |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Study C |
Conclusion and Future Directions
The compound this compound shows promise in various biological applications, particularly in antimicrobial and anticancer research. Ongoing studies are necessary to elucidate its mechanisms of action fully and assess its therapeutic potential in clinical settings.
Future research should focus on:
- In vivo Studies: To validate efficacy and safety profiles.
- Mechanistic Studies: To understand the precise biochemical interactions.
- Formulation Development: For potential use in drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
